Product packaging for Z-Ala-Glu(Cat. No.:CAS No. 102601-36-5)

Z-Ala-Glu

Cat. No.: B010581
CAS No.: 102601-36-5
M. Wt: 352.34 g/mol
InChI Key: JMDKBDALNFZTOV-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Glu is a protected dipeptide building block of significant value in proteomics and biochemical research. This compound, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus, is primarily designed for the solid-phase and solution-phase synthesis of more complex peptides and protein fragments. Its applications are central to fundamental life science studies, including the investigation of protease substrate specificity and enzyme mechanisms, where it can serve as a model substrate or inhibitor precursor. As a research tool, this compound is instrumental in drug discovery and development workflows. It is utilized in the design and creation of novel bioactive peptides, helping researchers explore structure-activity relationships. Furthermore, this dipeptide finds application in the preparation of specialized reagents for analytical chemistry and as a standard in mass spectrometry-based proteomic studies to aid in method development. Intended Use & Regulatory Status This product is labeled "For Research Use Only" (RUO) . RUO products are intended for use in laboratory research applications and are not to be used for diagnostic, therapeutic, or any clinical procedures . They are exempt from the regulatory controls applicable to in vitro diagnostic (IVD) or medical devices . By purchasing this product, you acknowledge and agree that it will not be used in humans or for any clinical diagnostic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O7 B010581 Z-Ala-Glu CAS No. 102601-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKBDALNFZTOV-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426330
Record name Z-Ala-Glu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102601-36-5
Record name Z-Ala-Glu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Z Ala Glu

Established Chemical Synthesis Approaches for Z-Ala-Glu

Chemical synthesis of this compound primarily relies on solution-phase peptide synthesis, a classical method that remains valuable for large-scale production and for the synthesis of specific peptide fragments.

Solution-phase peptide synthesis involves the sequential coupling of amino acid residues in a homogeneous solution. This method is particularly well-suited for the preparation of dipeptides like this compound, offering flexibility in reaction conditions and ease of purification for intermediate products. The process typically involves activating the carboxyl group of the N-protected amino acid (Z-Ala) and then reacting it with the amino group of the C-terminal amino acid (Glu), which also requires appropriate side-chain protection to prevent undesired reactions.

The benzyloxycarbonyl (Z or Cbz) group is a widely employed N-terminal protecting group in solution-phase peptide synthesis uni.lu. Its primary function is to suppress the nucleophilic and basic properties of the α-amino group of alanine (B10760859), thereby preventing self-condensation and ensuring that the peptide bond formation occurs selectively at the intended site novoprolabs.comnih.govctdbase.org. The Z-group is stable under various reaction conditions but can be selectively removed by hydrogenolysis or strong acids, allowing for subsequent elongation of the peptide chain . This protective strategy is crucial for controlling the directionality and fidelity of peptide synthesis, minimizing the risk of racemization at the chiral center of the N-terminal amino acid during activation novoprolabs.comctdbase.org.

Efficient peptide bond formation between Z-Ala and Glu necessitates the use of effective coupling reagents and optimized reaction conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently utilized for this purpose. To mitigate common issues like racemization and byproduct formation, these carbodiimides are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). HOBt acts as a racemization suppressant and a reaction rate enhancer by forming an activated ester intermediate that is less prone to epimerization.

For instance, the combination of EDC and HOBt has been shown to be highly effective for peptide synthesis, even in aqueous media, achieving satisfactory chemical yields. While the specific yields for this compound using these methods are not detailed in the provided search results, general peptide coupling reactions employing DCC/HOBt or EDC/HOBt are known to achieve good yields (e.g., 60.5% and 67.3% respectively for a model reaction using HOBt/DCC and HOBt/EDC). The selection of solvent systems and careful control of temperature are also critical for maximizing yields and maintaining stereochemical integrity.

Role of Benzyloxycarbonyl (Z-group) as an N-Terminal Protecting Group in Dipeptide Synthesis

Biocatalytic and Enzymatic Approaches in this compound Synthesis and Modification

Enzymatic methods offer an alternative, often more environmentally friendly, route for peptide synthesis and modification, leveraging the high specificity of enzymes.

Enzymes, particularly proteases, can catalyze the formation of peptide bonds through condensation reactions. A notable example involves glutamic acid-specific endopeptidases, such as those isolated from Bacillus licheniformis. These enzymes can facilitate the synthesis of glutamic acid-containing peptides. For instance, this compound-Val-NH2 was synthesized with an impressive yield of 80% from this compound-OH and H-Val-NH2 using a glutamic acid-specific endopeptidase in the presence of 60-80% water-miscible solvent. This demonstrates the utility of this compound-OH as a substrate for enzymatic elongation to larger peptide structures.

The efficiency of such enzymatic condensation reactions can be influenced by factors like solvent composition and pH, with enzymes often remaining active in water-miscible organic solvents.

Beyond peptide bond formation, specific endopeptidases can also catalyze the kinetically controlled esterification of this compound-OH. A glutamic acid-specific endopeptidase from Bacillus licheniformis (BL-GSE) has been successfully employed for the kinetically controlled esterification of the N-blocked dipeptide this compound-OH. This reaction, performed in water-miscible organic solvents (e.g., up to 60% methanol), can rapidly produce the corresponding methyl ester, this compound-OMe.

The process is characterized by its speed, with a significant fraction of esterification (reaching 0.7) achieved within 15 minutes at pH 8.5. Kinetically controlled synthesis approaches are often favored over thermodynamically controlled ones due to their faster reaction rates and potential for higher product yields. This method provides a selective route for modifying the C-terminal carboxyl group of this compound, which can be beneficial for further chemical transformations or for preparing specific derivatives.

Table 1: Enzymatic Synthesis Data for this compound Derivatives

Product SynthesizedStarting MaterialsEnzymeConditionsYield / Esterification FractionSource
This compound-Val-NH2This compound-OH, H-Val-NH2Bacillus licheniformis Glutamic Acid-Specific Endopeptidase60-80% water-miscible solvent80% Yield
This compound-OMeThis compound-OHBacillus licheniformis Glutamic Acid-Specific Endopeptidase (BL-GSE)Up to 60% MeOH, pH 8.5, 15 min0.7 Esterification Fraction

Table 2: Common Coupling Reagents and Additives in Peptide Synthesis

Coupling ReagentAdditive (Example)Primary FunctionTypical Yield (Model Reactions)Racemization ControlSource
DCCHOBtPeptide bond formation, racemization suppression60.5% (HOBt/DCC)Minimized
EDCHOBtPeptide bond formation, racemization suppression67.3% (HOBt/EDC)Minimized

Exploring Chemoenzymatic Pathways for this compound Analogues

Chemoenzymatic synthesis offers a powerful approach for the preparation of this compound analogues, combining the precision and efficiency of enzymatic reactions with established chemical methodologies. This strategy often circumvents the need for extensive protection and deprotection steps typically associated with purely chemical synthesis, thereby simplifying synthetic routes and potentially improving yields peptide.com.

Research has demonstrated the utility of glutamic acid-specific endopeptidases, such as those derived from Bacillus licheniformis, in catalyzing the formation of Glu-Xaa peptide bonds nih.gov. This enzyme can facilitate the aminolysis of peptide esters, allowing for the synthesis of Z-Glu-X compounds from Z-Glu-OBzl (a benzyl (B1604629) ester of Z-Glutamic acid) and various nucleophiles, including amino acid amides, amino acid esters, and even di- and tripeptides nih.gov. Notably, high yields, often exceeding 70%, have been achieved in most cases, with the exception of H-Pro-NH2 which was not accepted as a nucleophile nih.gov.

Beyond aminolysis, these enzymes are also capable of catalyzing condensation reactions. For instance, this compound-Val-NH2 was successfully synthesized in an 80% yield from this compound-OH and H-Val-NH2 in the presence of 60-80% water-miscible solvent nih.gov. This highlights the versatility of chemoenzymatic methods in constructing longer peptide sequences incorporating the this compound moiety.

Furthermore, enzymatic esterification has been explored for the N-blocked dipeptide this compound-OH to produce this compound-OMe (methyl ester). Studies have shown that a Bacillus licheniformis glutamic acid specific endopeptidase (BL-GSE) remains active in up to 60% methanol, enabling the kinetically controlled esterification of this compound-OH within 15 minutes at pH 8.5, achieving a significant fraction of esterification peptidesciences.com. However, it was noted that the product this compound-OMe could undergo back-hydrolysis over time peptidesciences.com.

The application of chemoenzymatic approaches extends to the synthesis of complex molecules like glutamate (B1630785) analogues and mucin analogues, demonstrating their broad applicability in constructing defined chemical structures with natural linkages citeab.comuni.lu. This hybrid approach is particularly valuable for creating molecules that are challenging to synthesize through conventional chemical means, especially when dealing with intricate stereochemistry or the need to avoid racemization peptide.com.

Advanced Chemical Derivatization of this compound

The chemical derivatization of this compound is a critical aspect of its utility in peptide chemistry, enabling the modification of its C-terminus, incorporation into larger peptidic structures, and the design of peptidomimetics. These strategies allow for the tailoring of this compound's properties, such as stability, hydrophobicity, and biological activity, for specific applications.

Synthesis of C-Terminal Ester Derivatives (e.g., this compound(OMe))

C-terminal ester derivatives of this compound are frequently synthesized to protect the carboxylic acid functionality during subsequent coupling reactions or to alter the compound's physicochemical properties. The methyl ester, this compound(OMe), is a common example.

One method for synthesizing this compound(OMe) involves the enzymatic esterification of this compound-OH. As previously mentioned, the glutamic acid specific endopeptidase from Bacillus licheniformis has been successfully employed for this purpose, demonstrating efficient formation of the methyl ester under controlled conditions peptidesciences.com.

In broader peptide synthesis, the C-terminal carboxylic acid group is typically protected as an ester throughout the synthetic process. Methyl esters (OMe) are widely used for this purpose, and their cleavage can be achieved through basic conditions. The synthesis of N-carbobenzoxy-(Cbz) glutamyl L-Ala (Z-Glu-Ala) has also been reported, starting from Z-Glu(OMe)-OSU (N-carbobenzoxy glutamic acid 5-methyl ester N-oxysuccinimide ester) and L-Ala, highlighting the role of methyl esters in the formation of dipeptides containing glutamic acid.

Incorporation of this compound into Larger Peptidic Structures and Fluoromethylketone Derivatives (e.g., this compound-Val-Asp-FMK)

The this compound dipeptide serves as a fundamental building block for the construction of longer peptide sequences and specialized derivatives, such as fluoromethylketones, which are often employed as enzyme inhibitors.

The incorporation of this compound into larger peptidic structures typically follows established peptide synthesis methodologies, including solution-phase and solid-phase peptide synthesis (SPPS). These methods involve sequential coupling of amino acid residues, often utilizing activated esters or other coupling reagents, while carefully managing protecting groups on the amino, carboxyl, and side-chain functionalities. For instance, this compound-Val-NH2 has been synthesized through condensation reactions catalyzed by glutamic acid specific endopeptidases nih.gov.

A prominent example of a this compound-containing derivative is this compound-Val-Asp-fluoromethylketone (this compound-Val-Asp-FMK), also known as Z-AEVD-FMK or Cbthis compound(OMe)-Val-Asp(OMe)-CH2F. This compound is a well-characterized irreversible inhibitor of caspase-10 and related caspases. The synthesis of such fluoromethylketone derivatives often involves specific chemical steps to introduce the fluoromethylketone moiety at the C-terminus, typically after the formation of the desired peptide sequence. The esterification of the carboxyl groups of glutamic acid and aspartic acid, as indicated by the (OMe) notation in Cbthis compound(OMe)-Val-Asp(OMe)-CH2F, is often employed to enhance cellular permeability and activity.

The detailed synthesis of this compound-Val-DL-Asp-fluoromethylketone has been documented, with its CAS number being 419543-05-8 and PubChem CID 326622. The molecular formula is C26H35FN4O10, and its molecular weight is 582.58 g/mol .

Development of Peptidomimetics Featuring the Ala-Glu Moiety

Peptidomimetics are compounds designed to mimic the biological activity of peptides while often possessing improved properties such as enhanced metabolic stability, bioavailability, and cell permeability. The Ala-Glu moiety, due to its inherent structural features and potential for specific interactions, can be a key component in the design of such mimics.

The development of peptidomimetics often involves structural modifications of the parent peptide, including the incorporation of non-natural amino acids, cyclization, or the replacement of amide bonds with more stable linkages. For example, 2,5-diketopiperazines (DKPs) have been utilized as scaffolds for peptidomimetics, leading to compounds with increased hydrolytic stability and the potential for oral administration.

The Ala-Glu sequence can contribute to specific structural motifs that are crucial for biological recognition. For instance, a 16-residue peptide with the repeating sequence [(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2] has been shown to spontaneously self-assemble into stable macroscopic membranes. The stability of these structures is significantly attributed to the formation of complementary ionic bonds between the glutamic acid and lysine (B10760008) side chains, highlighting the role of the Ala-Glu segment in facilitating ordered self-assembly.

Recent advancements in peptidomimetic design have focused on developing compounds that can penetrate cell membranes and exhibit stability in biological fluids, such as human plasma. Peptidomimetics activating the proteasome, which are stable in human plasma and capable of cell penetration, represent a promising area of research, demonstrating the potential for the Ala-Glu moiety to be integrated into therapeutically relevant structures. The transformation of peptides into small molecules, including peptidomimetics, is a growing field in medicinal chemistry, aiming to combine the advantages of both peptides and small molecules for drug design.

Table 1: Key Chemical Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
This compound(OMe)Not found
This compound-Val-DL-Asp-fluoromethylketone326622
Glu-Ala (for comparison)6992506
Z-Glu-OMe (for comparison)2733408 nih.gov

Table 2: Research Findings on Chemoenzymatic Synthesis of this compound Analogues

Enzyme SourceReaction TypeSubstratesProduct (Example)YieldReference
Bacillus licheniformis glutamic acid specific endopeptidaseAminolysis of peptide estersZ-Glu-OBzl + X (amino acid amides, esters, di/tripeptides)Z-Glu-X>70% nih.gov
Bacillus licheniformis glutamic acid specific endopeptidaseCondensation reactionThis compound-OH + H-Val-NH2This compound-Val-NH280% nih.gov
Bacillus licheniformis glutamic acid specific endopeptidase (BL-GSE)Enzymatic esterificationThis compound-OHThis compound-OMe~70% (fraction of esterification) peptidesciences.com

Table 3: Properties of this compound-Val-DL-Asp-fluoromethylketone

PropertyValueReference
CAS Number419543-05-8
Molecular FormulaC26H35FN4O10
Molecular Weight582.58 g/mol
SynonymsZ-AEVD-FMK, this compound-Val-Asp-Fluoromethyl Ketone
Biological ActivityIrreversible inhibitor of caspase-10 and related caspases

Enzymology and Substrate Specificity of Z Ala Glu in Protease Systems

Z-Ala-Glu as a Substrate for Enzymatic Hydrolysis

This compound serves as a valuable substrate for investigating the hydrolytic activities of various proteases, particularly exopeptidases such as carboxypeptidases.

This compound is a recognized substrate for serine carboxypeptidases, a class of enzymes that catalyze the sequential hydrolytic liberation of C-terminal amino acids from peptides and proteins. A novel serine carboxypeptidase (EC 3.4.16.1) isolated from Aspergillus oryzae fermentation broth has been shown to efficiently hydrolyze this compound. This enzyme exhibits a specific activity of 21 U/mg for this compound when measured at pH 4.5 and 25°C. wikipedia.orgthegoodscentscompany.com

While this Aspergillus oryzae enzyme demonstrated activity towards this compound, other fungal serine carboxypeptidases show varying specificities. For instance, carboxypeptidase III from Aspergillus oryzae exhibits a stronger preference for Z-Glu-Tyr over this compound. wikipedia.org Similarly, serine carboxypeptidases CPZ-1 and CPZ-2 purified from Absidia zychae were found to have optimal activity towards Z-Glu-Tyr at pH 4.2. wikipedia.org Carboxypeptidase Y from yeast also primarily prefers hydrophobic amino acid residues. mims.com These differences highlight the diverse substrate specificities among fungal serine carboxypeptidases.

Kinetic studies with the novel serine carboxypeptidase from Aspergillus oryzae using this compound as a substrate have elucidated key parameters governing its hydrolytic activity. The specific activity for this compound was determined to be 21 U/mg at pH 4.5 and 25°C. wikipedia.orgthegoodscentscompany.com

The enzyme's activity is highly dependent on environmental conditions such as pH and temperature. A study on the pH dependence of this compound hydrolysis by this Aspergillus oryzae carboxypeptidase revealed a peak activity around pH 4.0 to 4.5. wikipedia.org Although optimal temperature data for this compound specifically were not detailed, a related substrate, Z-Ala-Ile, showed optimal enzyme activity at temperatures between 58°C and 60°C. wikipedia.org The enzyme's broad specificity for Z-Ala-X compounds, where X represents various amino acids, suggests that it does not exhibit a significant preference for any particular class of amino acids at the C-terminal position. wikipedia.org

Table 1: Kinetic Parameters for this compound Hydrolysis by Aspergillus oryzae Serine Carboxypeptidase

ParameterValueConditionsSource
Specific Activity21 U/mgpH 4.5, 25°C wikipedia.orgthegoodscentscompany.com
Optimal pH4.0 - 4.5 (for this compound)25°C wikipedia.org
Optimal Temperature58 - 60°C (for Z-Ala-Ile, related)pH 4.0 - 4.5 wikipedia.org

While this compound is primarily discussed as a substrate for carboxypeptidases, its interaction with glutamic acid-specific endopeptidases provides further insights into protease substrate profiling. Glutamic acid-specific endopeptidases, such as GluV8 from Staphylococcus aureus, are known to preferentially cleave peptide bonds on the carbonyl-terminal side of glutamic acid (or aspartic acid). oup.com

Research indicates that GluV8 exhibits strict P1-position glutamic acid specificity. core.ac.uk Although GluV8 showed maximal activity towards Z-Leu-Leu-Glu-MCA, its activity towards Z-Ala-Ala-Asn-MCA was observed to be trace, yet still significantly higher than for substrates with alanine (B10760859), phenylalanine, or leucine (B10760876) at the P1 position. nii.ac.jp This suggests that while this compound might not be a primary substrate for GluV8 due to the position of glutamic acid, its structure could still allow for some interaction or recognition, particularly if the glutamic acid residue is appropriately positioned for cleavage. Furthermore, some commercial enzyme preparations, such as Flavouryme1000L, have demonstrated carboxypeptidase/endopeptidase activity towards this compound-OH, with measured activities ranging from 0.7 to 72 µkat mL−1 across different batches. d-nb.info

Investigations of Kinetic Parameters for this compound Hydrolysis (e.g., Specific Activity, pH/Temperature Dependencies)

This compound in the Context of Enzyme Inhibition Research

The structural features of this compound, particularly the presence of the N-terminal benzyloxycarbonyl group and the glutamic acid residue, make it a relevant scaffold for the design and study of protease inhibitors.

This compound-containing sequences are instrumental in the design and synthesis of peptide-based protease inhibitors. These inhibitors often incorporate electrophilic warheads at the C-terminus to achieve potent and specific enzyme inhibition. For example, this compound-Val-DL-Asp-fluoromethylketone (Z-AEVD-FMK) is a specialized peptide derivative recognized for its potential as a protease inhibitor. chemimpex.com This compound is utilized in the design of peptide-based inhibitors and serves as a tool for probing proteolytic pathways, with its fluoromethylketone moiety enhancing reactivity and specificity towards target enzymes. chemimpex.com The synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group, starting from Cbz-L-Glu-OH, has been reported in the context of SARS-CoV 3CL protease inhibitors. researchgate.net This demonstrates the utility of Z-Glu as a building block for inhibitors with ketone-based warheads.

Fluoromethylketone (FMK) derivatives are a well-established class of irreversible protease inhibitors. Their mechanism of action typically involves the formation of a stable, covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.

A prominent example is Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD.FMK), a broad-spectrum caspase inhibitor. researchgate.netnih.gov Z-VAD.FMK acts as a cell-permeable, irreversible inhibitor of caspase-3/CPP32, preventing the processing of CPP32 to its active form and thereby inhibiting apoptosis. researchgate.net The irreversible nature of FMK inhibitors stems from the electrophilic character of the ketone group, which can react with nucleophilic amino acid residues (e.g., cysteine, serine, or threonine) in the enzyme's active site. For instance, the mechanism of action for aza-peptide methyl ketone inhibitors (a related class of ketone-based inhibitors) involves the formation of a covalent linkage between the inhibitor's carbonyl carbon and the active site cysteinyl sulfur of the protease. nih.gov This covalent bond formation effectively traps the enzyme in an inactive state, leading to irreversible inhibition.

Comparative Studies on the Inhibitory Potency and Selectivity of this compound Derivatives

Derivatives of this compound have been explored for their inhibitory potential against various proteases, demonstrating tunable potency and selectivity based on structural modifications. A notable example is this compound-Val-DL-Asp-fluoromethylketone (Z-AEVD-FMK), which acts as a potent irreversible inhibitor of caspase-10. This illustrates how the this compound motif can be integrated into larger peptide sequences to confer specific inhibitory properties.

Peptidyl fluoromethyl ketones (PFMKs), which can incorporate Z-protected dipeptide sequences, are recognized as cysteine protease inhibitors. For instance, Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-fmk) functions as a pan-caspase inhibitor. mdpi.com Comparative studies on PFMKs have investigated how modifications to the peptide sequence and P1' substituents influence their inhibitory activity and selectivity against serine proteases like bovine pancreatic α-chymotrypsin and porcine pancreatic elastase. mdpi.com The introduction of a Z-protecting group and the specific amino acid sequence within these peptides are critical determinants of their binding affinity and selectivity towards target enzymes. mdpi.commdpi.commdpi.comresearchgate.net The principle that initial inhibitor binding is crucial for conferring specificity is fundamental to the design of such irreversible inhibitors. researchgate.net

Methodologies for Enzymatic Activity Assessment Utilizing this compound

This compound is a valuable tool in developing and validating various enzymatic assays, particularly for proteases.

Development and Validation of Spectrophotometric and Fluorimetric Assays for this compound Reactivity

Spectrophotometric methods frequently employ this compound for assessing carboxypeptidase activity. One such method involves using a 0.5 mM this compound solution in 20 mM sodium acetate (B1210297) buffer (pH 4.5) at 25°C. The release of free glutamic acid upon hydrolysis is monitored through derivatization with o-phthaldialdehyde (OPA), which detects free amino groups, followed by absorbance measurement at 340 nm. mims.com Automated photometric analyzers are capable of performing these assays, allowing for efficient measurement of carboxy-/endopeptidase activities using synthetic substrates like this compound-OH. mims.com

While this compound itself is not typically used as a fluorogenic substrate, the principles of fluorimetric assays are broadly applicable to enzyme reactivity assessment. These assays often involve substrates that release a fluorescent product upon enzymatic cleavage, offering high sensitivity. mdpi.comthermofisher.comnih.gov The validation of such assays, whether spectrophotometric or fluorimetric, rigorously evaluates parameters such as accuracy, specificity, precision, sensitivity (including limits of detection and quantification), stability, linearity, and potential interference.

Application in High-Throughput Screening for Enzyme Discovery and Characterization

This compound plays a role in high-throughput screening (HTS) campaigns aimed at enzyme discovery and characterization. HTS is an essential methodology for identifying novel enzymes and elucidating gene functions efficiently. Droplet-based microfluidic systems, which offer advantages in terms of speed, cost-effectiveness, and automation, are widely used in HTS for screening enzyme activity.

In these HTS platforms, spectrophotometric and fluorimetric detection methods are commonly employed to monitor enzyme activity by measuring changes in absorbance or fluorescence as substrates are cleaved. The robustness of HTS assays is often confirmed by high Z' scores, indicating their suitability for screening large chemical libraries. The ability to rapidly assess the reactivity of compounds like this compound or its derivatives against a wide array of enzymes is crucial for identifying new enzymatic activities or characterizing known ones.

Assessment of Technical Enzyme Preparations Using this compound as a Diagnostic Substrate

This compound is utilized as a diagnostic substrate in the assessment and quality control of technical enzyme preparations (TEPs). Automated photometric analyzers can generate "activity fingerprints" (AFPs) by measuring the activity of TEPs against a panel of synthetic and natural substrates, including this compound-OH. mims.com These AFPs provide detailed information regarding the substrate spectra and peptidase side activities present in the enzyme preparations. mims.com

This systematic approach allows for the identification of batch variations in TEPs, ensuring consistent quality and performance. mims.com Furthermore, the information derived from these activity fingerprints can be applied to predict important properties of resulting hydrolysates and to optimize hydrolysis efficiency in various applications, such as protein hydrolysis for food processing.

Applications of Z Ala Glu in Biochemical and Molecular Biology Research

Z-Ala-Glu as a Research Tool for Elucidating Proteolytic Pathways and Enzyme Mechanisms

This compound, and related benzyloxycarbonyl (Z)-blocked peptides, are instrumental in the investigation of proteolytic pathways and the intricate mechanisms of enzymes. For instance, the compound this compound-OH (which is this compound) can serve as a precursor in peptide synthesis, demonstrating its utility in studying enzyme specificity. An example includes the synthesis of this compound-Val-NH₂ from this compound-OH and H-Val-NH₂ through the action of a glutamic acid-specific endopeptidase. This process highlights how this compound can be employed to understand the catalytic capabilities and substrate preferences of proteases. researchgate.net

Furthermore, enzymes such as fibroblast activation protein alpha (FAPalpha) exhibit endopeptidase activity towards N-terminal benzyloxycarbonyl (Z)-blocked peptides. This characteristic suggests that this compound, as a Z-blocked dipeptide, can be a relevant substrate for probing the activity and specificity of such enzymes in proteolytic processes. researchgate.net

Contributions to the Understanding of Protein-Protein and Enzyme-Substrate Interactions

The study of enzyme-substrate interactions is crucial for comprehending biological catalysis, and this compound derivatives contribute to this understanding. For example, in research involving carboxypeptidase Y mutants, the hydrolysis of substrates like Z-Ala-Xaa-OH (where Xaa represents various amino acids such as Arginine, Lysine (B10760008), Leucine (B10760876), Alanine (B10760859), Asparagine, Serine, Histidine, Aspartic acid, and Phenylalanine) was analyzed to determine kinetic parameters like kcat/Km. This approach, utilizing Z-Ala-containing peptides, helps to evaluate how modifications in the substrate's P1' position affect the enzyme's specificity and catalytic efficiency, thereby providing insights into the structural determinants of enzyme-substrate binding.

Development of Caspase-Specific Imaging Probes Utilizing Z-Val-Ala-Glu(OMe)-FMK for Apoptosis Research

While the primary focus of this article is this compound, it is important to note the significant role of closely related peptide derivatives, particularly Z-Val-Ala-Glu(OMe)-FMK, in the development of caspase-specific imaging probes for apoptosis research. Apoptosis, or programmed cell death, is a fundamental biological process, and the ability to detect it in real-time is vital for evaluating therapeutic efficacy, especially in cancer treatment. nih.govnih.gov

Z-Val-Ala-Glu(OMe)-FMK is a cell-permeable fluoromethyl ketone (FMK) derivative that acts as a caspase inhibitor. Probes incorporating this peptide sequence, such as the near-infrared fluorescent imaging probe IR780-linker-Val-Ala-Glu(OMe)-FMK, are synthesized by conjugating a fluorochrome (e.g., IR780) to the Z-Val-Ala-Glu(OMe) peptide. nih.govnih.gov These probes are designed to irreversibly bind to specific caspases, such as caspase-9, which are activated during apoptosis. nih.govnih.govresearchgate.net The fluoromethyl ketone moiety is crucial for this specific and irreversible binding to the cysteine residue at the active site of the caspase. nih.gov

The utility of these probes has been demonstrated in various research settings, including:

Monitoring Apoptosis in Live Cells : The probes can be used to visualize and quantify apoptosis in living cells. nih.govnih.gov

In Vivo Imaging : They enable the detection of apoptosis in living organisms, for example, monitoring tumor cell apoptosis in nude mice using photoacoustic imaging (PAI). nih.govresearchgate.net

Assessing Drug Efficacy : By detecting caspase activation, these probes provide a rapid and direct indicator of tumor response to chemotherapy. nih.gov

The development of such probes represents a significant advancement in non-invasive imaging techniques for studying cellular responses to various stimuli and therapeutic interventions.

Exploration of Peptide-Based Modulators in Biochemical Systems

Peptide-based modulators are compounds that can influence biochemical systems by interacting with specific proteins or enzymes, often mimicking or inhibiting natural ligands. This compound, as a dipeptide, serves as a fundamental building block for designing more complex peptide-based modulators. As discussed in Section 5.1, the synthesis of this compound-Val-NH₂ from this compound-OH demonstrates its role in creating longer peptide sequences that can then be explored for their modulating activities. researchgate.net

The broader class of Z-protected peptides, including those related to this compound, are frequently employed in the design of enzyme inhibitors and activators. For instance, the use of Z-Val-Ala-Glu(OMe)-FMK as a caspase inhibitor exemplifies how peptides with specific sequences and reactive groups can be engineered to modulate critical enzymatic pathways, such as those involved in apoptosis. nih.govnih.gov These peptide-based modulators are valuable tools for dissecting complex biological processes, identifying potential therapeutic targets, and developing novel pharmacological agents.

Advanced Analytical Methodologies for Z Ala Glu and Its Metabolites

High-Resolution Chromatographic Techniques

Chromatographic techniques are fundamental for achieving the separation of Z-Ala-Glu from complex mixtures, including synthetic impurities, starting materials, and biological matrix components. These methods capitalize on differential interactions between the analytes and the stationary and mobile phases to provide high-efficiency separations.

High-Performance Liquid Chromatography (HPLC) is a widely established and indispensable technique for the separation and quantification of peptides and amino acid derivatives, including this compound. myfoodresearch.comFor compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically favored due to its efficacy in separating molecules based on their hydrophobicity. Common stationary phases include C18 columns. myfoodresearch.com The separation process usually involves gradient elution, where the composition of the mobile phase is progressively altered. A typical mobile phase system consists of an aqueous component, often buffered and containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and retention, combined with an organic solvent like acetonitrile. myfoodresearch.commdpi.comDetection of this compound is commonly achieved using ultraviolet (UV) detectors. The benzyloxycarbonyl (Z) protecting group, with its aromatic ring, provides a strong chromophore, allowing for sensitive detection at wavelengths such as 254 nm. The peptide bond itself also absorbs UV light, enabling detection at lower wavelengths, typically around 215 nm. mdpi.comsielc.comHPLC methods are known for their robustness, offering excellent linearity (R² > 0.99), accuracy, and precision for the quantification of amino acids and peptides, with reported limits of detection and quantification in the microgram per liter range for similar analytes. myfoodresearch.comresearchgate.netTable 1: Representative HPLC Parameters for Peptide Analysis

Advanced Spectroscopic Methods for this compound Analysis

UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely applied technique for the quantitative analysis of peptides and their derivatives. For this compound, the presence of the benzyloxycarbonyl (Z) protecting group is particularly advantageous, as its aromatic phenyl ring exhibits strong absorption in the UV region, typically around 250-260 nm thermofisher.com. This inherent chromophore allows for direct spectrophotometric quantification without the need for derivatization, based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the optical path length, and c is the molar concentration .

Beyond simple concentration determination, UV-Vis spectroscopy is invaluable for monitoring enzymatic reactions involving this compound. For instance, if an enzyme cleaves the benzyloxycarbonyl group, the resulting change in the UV spectrum (loss of the Z-group absorbance) can be tracked over time, providing kinetic data. Similarly, if the peptide bond between alanine (B10760859) and glutamic acid is cleaved, and one of the products has a distinct UV signature or if a coupled assay is used, the reaction progress can be monitored. Peptides generally exhibit absorption in the deep UV region (190-220 nm) due to the peptide backbone, which can also be utilized, especially for peptides lacking aromatic amino acids mims.com. High-resolution second derivative UV absorption methods can provide additional information on peptide structure and dynamics, helping to resolve overlapping absorption features and monitor subtle spectral shifts indicative of conformational changes or interactions thermofisher.comuni.lu.

Table 1: Typical UV Absorption Characteristics of this compound Components

Component/FeatureTypical Absorption Wavelength (nm)Contribution to this compound Spectrum
Benzyloxycarbonyl (Z) group~250-260 (aromatic ring)Primary chromophore for direct detection.
Peptide backbone (Amide bond)190-220 (deep UV)General peptide absorption, less specific for this compound due to Z-group.
Alanine (Ala)No significant UV absorptionIndirect contribution via peptide backbone.
Glutamic Acid (Glu)No significant UV absorptionIndirect contribution via peptide backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and definitive techniques for elucidating the detailed solution structure and dynamics of peptides like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information on the chemical environment of individual atoms, enabling precise structural assignments.

For this compound, 1H NMR provides a fingerprint of its proton environment, with distinct signals arising from the benzyloxycarbonyl group (aromatic protons, methylene (B1212753) protons), the alanine residue (alpha-proton, methyl protons), and the glutamic acid residue (alpha-proton, beta- and gamma-methylene protons, and carboxylic acid protons). Carbon-13 (13C) NMR complements this by revealing the carbon backbone.

Detailed structural assignments are typically achieved using 2D NMR experiments:

Correlation Spectroscopy (COSY) : Identifies protons that are scalar-coupled (connected through 2 or 3 bonds), establishing intra-residue correlations within alanine and glutamic acid spin systems.

Total Correlation Spectroscopy (TOCSY) : Reveals all protons within a given spin system, allowing for the identification of complete amino acid residues.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information on interproton distances (protons close in space, regardless of covalent connectivity), which is crucial for determining the three-dimensional solution structure and conformational preferences of this compound. NOESY can also establish sequential assignments by observing NOEs between adjacent residues, confirming the Ala-Glu linkage.

NMR is also critical for assessing the purity and integrity of synthetic this compound and for characterizing any structural changes or degradation products (metabolites) that might arise during storage or enzymatic reactions. For instance, if the Z-group is removed or the peptide bond is cleaved, the NMR spectra of the resulting free amino acids (alanine, glutamic acid) would be distinctly different from the parent compound.

Microplate-Based Fluorimetry for High-Throughput Enzyme Activity Screening

Microplate-based fluorimetry is a highly sensitive and efficient method for high-throughput screening of enzyme activities, particularly when this compound serves as a substrate for proteases or other enzymes. While this compound itself is not inherently fluorescent, it can be modified or used in conjunction with fluorogenic detection systems.

A common strategy involves designing a fluorogenic substrate where this compound is part of a larger peptide sequence, incorporating a fluorophore and a quencher moiety. Upon enzymatic cleavage of the peptide bond within the substrate (e.g., by a serine carboxypeptidase that cleaves this compound), the fluorophore is separated from the quencher, leading to a significant increase in fluorescence intensity. This increase in fluorescence can be continuously monitored in real-time using a fluorescence microplate reader, allowing for rapid kinetic analysis and high-throughput screening of enzyme inhibitors or activators.

The efficiency of such assays is often evaluated using the Z' factor, a statistical measure that reflects the assay's suitability for high-throughput screening, with values typically above 0.5 indicating an excellent assay. Fluorimetric assays offer high sensitivity, with detection limits often in the picomolar range, making them ideal for detecting low enzyme concentrations or subtle changes in activity.

Table 2: Key Parameters for Microplate-Based Fluorimetric Assays

ParameterDescriptionTypical Range/Value
Detection PrincipleIncrease in fluorescence upon substrate cleavage.N/A
SensitivityAbility to detect low concentrations of enzyme activity.Picomolar to nanomolar.
ThroughputNumber of samples processed simultaneously.High-throughput (96-, 384-, 1536-well plates).
Z' FactorStatistical measure of assay quality.>0.5 (good), >0.7 (excellent), >0.8 (optimal).
Real-time MonitoringContinuous measurement of fluorescence over time.Yes, for kinetic studies.

Derivatization Strategies for Analytical Detection

Many amino acids and small peptides, including this compound and its potential metabolites, may lack sufficient chromophores or fluorophores for direct detection by UV-Vis or fluorescence spectroscopy, or they may have poor chromatographic retention properties in certain systems. Derivatization strategies are employed to overcome these limitations by chemically modifying the analytes to enhance their detectability and/or improve their separation characteristics.

Pre-column and Post-column Derivatization for Enhanced Chromatographic Detection

Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation, typically High-Performance Liquid Chromatography (HPLC).

Pre-column Derivatization : Involves reacting the sample with a derivatizing agent before injection into the chromatographic column. This approach offers several advantages, including the ability to enhance detection sensitivity (e.g., by introducing a strong chromophore or fluorophore), improve chromatographic resolution by modifying polarity, and allow for greater flexibility in the choice of mobile phase and column chemistry. The derivatives formed must be stable throughout the separation process. For this compound, pre-column derivatization might be considered if its native UV absorption is insufficient for a particular application or if its chromatographic behavior needs modification for better separation from complex matrix components or metabolites.

Post-column Derivatization : Involves reacting the separated analytes with a derivatizing agent after they elute from the column but before they reach the detector. This method is commonly used in amino acid analyzers, often with reagents like ninhydrin (B49086) for colorimetric detection. A key advantage is that the derivatization reaction does not interfere with the chromatographic separation itself. However, it requires specialized instrumentation to mix the eluent with the reagent and allow for reaction time before detection. While less common for this compound itself due to its inherent UV-active Z-group, post-column derivatization could be highly relevant for detecting its non-UV-active amino acid metabolites.

Both strategies aim to increase the hydrophobicity of the analytes to facilitate reversed-phase chromatographic separation and to introduce functional groups that enable detection by UV absorbance or fluorescence.

Application of Specific Derivatizing Agents in this compound Analysis

The choice of derivatizing agent depends on the functional groups available on the analyte and the desired detection method. It is important to note that the N-terminus of this compound is protected by the benzyloxycarbonyl (Z) group, which is a carbamate. This means the alpha-amino group of the alanine residue is not a free primary amine. Therefore, many common derivatizing agents that target primary or secondary amines would not react with intact this compound at its N-terminus.

However, derivatization strategies are highly relevant for:

Metabolites of this compound : If this compound is metabolized, for example, by the removal of the Z-group (de-protection) or by cleavage of the peptide bond to yield free alanine and glutamic acid, these resulting amino acids would have free primary amino groups. In such cases, the following agents could be applied:

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amino groups in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. OPA is widely used for amino acid analysis but does not react with secondary amines or proline.

9-Fluorenylmethyl Chloroformate (FMOC) : Reacts with both primary and secondary amino groups to form stable and strongly UV-absorbing (and fluorescent) derivatives. FMOC derivatives are commonly used in reversed-phase HPLC for amino acid and peptide analysis.

Dansyl Chloride (Dns-Cl) : Forms fluorescent and UV-absorbing derivatives with primary and secondary amines, including N-terminal amino acids of peptides.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) : Reacts with both primary and secondary amino acids, forming stable derivatives suitable for reversed-phase HPLC-UV/fluorescence detection.

Carboxylic Acid Groups on this compound : this compound possesses three carboxylic acid groups: the C-terminal carboxyl group of glutamic acid, and the side-chain gamma-carboxyl group of glutamic acid. Derivatization of these groups, such as by esterification (e.g., with alcohols in the presence of acid catalysts), could alter the compound's polarity and enhance its retention and separation on reversed-phase columns, particularly for LC-MS applications.

Enhancing MS Detection : Derivatization can also be used to improve ionization efficiency and fragmentation patterns in mass spectrometry (MS). For instance, introducing a charged moiety or a group that promotes specific fragmentation can significantly enhance the sensitivity and specificity of LC-MS/MS analysis for this compound or its metabolites.

Compound Names and PubChem CIDs

While a direct PubChem CID for N-benzyloxycarbonyl-L-alanyl-L-glutamic acid (this compound) was not explicitly found in public databases through the conducted searches, its constituent parts and related compounds have established identifiers. The "Z" group is derived from benzyl (B1604629) chloroformate, and the dipeptide is formed from L-Alanine and L-Glutamic acid.

Future Directions and Emerging Avenues in Z Ala Glu Research

Development of Novel and Sustainable Synthetic Routes for Z-Ala-Glu and Its Analogues

The synthesis of this compound and its analogues is a critical area for innovation, driven by the demand for more efficient, cost-effective, and environmentally friendly production methods. Traditional peptide synthesis often involves multiple steps, harsh reagents, and significant solvent consumption. Future directions emphasize the adoption of green chemistry principles and advanced synthetic techniques.

One promising avenue is the refinement of solid-phase peptide synthesis (SPPS) for this compound. SPPS, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, can be optimized for sustainability. For instance, the synthesis of Ala-Glu(OtBu) dipeptide on Rink Amide MBHA resin using Fmoc amino acids demonstrates the applicability of SPPS to dipeptide synthesis, with ongoing exploration of alternative routes to improve efficiency mims.com. The use of benzyloxycarbonyl (Z) protecting groups is well-established in polypeptide synthesis, as seen with compounds like Z-Ala-Thr-Ala-OBn, indicating that this compound can be integrated into such automated or semi-automated platforms nih.govwikipedia.org.

Enzymatic synthesis offers a highly sustainable alternative, providing high chemo-, regio-, and enantioselectivity under mild reaction conditions, often in aqueous environments, thereby reducing the need for toxic organic solvents and extensive protecting group strategies. While direct enzymatic synthesis of this compound is still an emerging field, research into biocatalytic routes for related compounds like α-benzyl L-glutamate highlights the potential for enzymes to achieve high selectivity and yield with improved economic and environmental footprints. The development of novel enzymes or engineered biocatalysts capable of forming the specific peptide bond in this compound, or introducing the Z-protecting group enzymatically, could revolutionize its production. This includes exploring enzyme classes like hydrolases, transferases, and oxidoreductases for late-stage modifications and diversification of peptide scaffolds.

Furthermore, flow chemistry and continuous manufacturing processes are gaining traction for their ability to enhance reaction control, safety, and scalability while minimizing waste. Integrating these techniques with optimized SPPS or enzymatic methods could lead to highly efficient and sustainable production of this compound and its derivatives.

Integration of Advanced Computational Modeling for De Novo Design of this compound-Based Biologically Active Peptides

Computational modeling is becoming an indispensable tool in the rational design and discovery of novel peptides, including those incorporating this compound. This approach significantly reduces the need for extensive experimental screening by predicting molecular properties, binding affinities, and biological activities in silico.

The integration of artificial intelligence (AI) and machine learning (ML) algorithms is further accelerating de novo peptide design. These algorithms can learn from vast datasets of known peptide structures and activities to generate novel sequences with desired characteristics, including those incorporating specific modifications like the Z-group. For example, studies involving Ala-scanning and structure-activity relationship analyses, often guided by computational models, provide insights into how specific amino acid substitutions impact peptide potency and receptor binding. By applying similar computational strategies, researchers can rationally design this compound-containing peptides for specific therapeutic or diagnostic applications, optimizing their binding affinity, selectivity, and pharmacokinetic properties before experimental synthesis.

Exploration of this compound in New Enzymatic Systems and Industrial Biocatalysis

The unique chemical structure of this compound, incorporating a protected dipeptide, presents opportunities for its exploration in novel enzymatic systems and industrial biocatalysis. This involves investigating its potential as a substrate, an inhibitor, or a modulator of enzyme activity, leading to new biotransformations and industrial processes.

Enzymes are increasingly recognized for their ability to catalyze reactions with high specificity and efficiency, making them attractive for industrial applications, particularly in the pharmaceutical and fine chemical sectors. Future research could focus on identifying or engineering enzymes that specifically recognize and act upon this compound. This might involve:

As a Substrate: Developing enzymatic systems for the selective deprotection of the Z-group or the hydrolysis of the peptide bond to yield free alanine (B10760859) and glutamic acid, or vice versa, for enzymatic peptide ligation. This could offer milder and more selective alternatives to chemical methods.

As an Inhibitor/Modulator: Investigating this compound as a potential inhibitor or activator of specific enzymes. Its dipeptide structure, combined with the Z-protecting group, might allow it to interact uniquely with enzyme active sites or allosteric sites. For example, related Z-protected peptides have been studied as caspase inhibitors, demonstrating the potential for such compounds to modulate enzymatic pathways.

In Biocatalytic Cascades: Integrating this compound into multi-enzyme cascades for the synthesis of more complex molecules. This could involve using enzymes to build upon or modify this compound, or using this compound as a precursor in a series of enzymatic reactions to produce high-value compounds. The exploration of biocatalytic routes for synthesizing amino acid derivatives, as seen with α-benzyl L-glutamate, underscores the feasibility of such approaches.

The application of this compound in industrial biocatalysis could lead to more sustainable manufacturing processes for pharmaceuticals, agrochemicals, and specialty chemicals, aligning with the growing demand for green chemistry solutions.

Expansion of this compound-Derived Probes for Advanced Molecular and Cellular Imaging Applications

This compound-derived probes hold significant potential for advancing molecular and cellular imaging, enabling the visualization of specific biological targets, pathways, and processes with high precision. The dipeptide structure provides a scaffold that can be functionalized with various imaging modalities.

Future research will focus on conjugating this compound or its analogues with:

Fluorescent Tags: Attaching fluorophores to this compound to create probes for fluorescence microscopy. These probes can be designed to target specific enzymes or cellular components, allowing for real-time visualization of their activity or localization within living cells. For instance, peptidyl fluoromethyl ketones (FMKs) containing Val-Ala-Glu have been used as probes to understand enzyme binding requirements, demonstrating the utility of such peptide sequences in imaging applications. Advanced fluorescent molecular probes are already being developed for organelle-targeted cell imaging, and this compound could be incorporated into such designs.

Radioisotopes: Labeling this compound-based peptides with radioisotopes (e.g., 18F, 64Cu, 68Ga for PET imaging or 99mTc, 111In for SPECT imaging) for in vivo molecular imaging applications. Peptides offer advantages as imaging probes due to their high affinity, specificity, favorable biodistribution, and rapid clearance from non-target tissues. This compound could be designed to target specific receptors or enzymes overexpressed in disease states, such as cancer or inflammation, providing diagnostic information.

Magnetic Resonance Imaging (MRI) Contrast Agents: Incorporating this compound into MRI contrast agents to enhance tissue contrast and visualize anatomical or functional changes. This could involve conjugating the dipeptide to gadolinium chelates or other paramagnetic agents.

Photoacoustic Imaging (PAI) and Other Modalities: Developing this compound-derived probes for other advanced imaging techniques, such as photoacoustic imaging, which offers high spatial resolution and deep tissue penetration.

The development of "activatable" probes, which generate a signal only upon interaction with a specific enzyme or biological event, is a key area of focus. This compound could be designed as part of a cleavable linker or a recognition sequence that, upon enzymatic cleavage or binding, triggers a detectable signal. This would enable the precise detection of enzyme activity or the presence of specific biomarkers in situ. Such probes would be invaluable for early disease diagnosis, monitoring therapeutic responses, and elucidating complex biological processes at the molecular and cellular levels.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.